molecular formula C12H15NO2 B13424470 Ethyl L-(alpha-Methylbenzylimino)acetate CAS No. 37662-06-9

Ethyl L-(alpha-Methylbenzylimino)acetate

Cat. No.: B13424470
CAS No.: 37662-06-9
M. Wt: 205.25 g/mol
InChI Key: VHFZIBNRJPBOBX-JTQLQIEISA-N
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Description

Ethyl L-(alpha-Methylbenzylimino)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular compound is notable for its unique structure, which includes an ethyl group, a methylbenzyl group, and an imino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl L-(alpha-Methylbenzylimino)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with alpha-methylbenzylamine under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to proceed efficiently. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactors. The reactants are mixed in precise proportions, and the reaction is monitored closely to maintain optimal conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl L-(alpha-Methylbenzylimino)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl L-(alpha-Methylbenzylimino)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl L-(alpha-Methylbenzylimino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules. The imino group can form hydrogen bonds and participate in nucleophilic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent and in the production of various chemicals.

    Methylbenzylamine: An amine used in organic synthesis and as a precursor for pharmaceuticals.

    Benzyl acetate: An ester with a pleasant aroma, used in fragrances and flavoring agents.

Uniqueness

Ethyl L-(alpha-Methylbenzylimino)acetate is unique due to its combination of an ester and an imino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

37662-06-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 2-[(1S)-1-phenylethyl]iminoacetate

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3/t10-/m0/s1

InChI Key

VHFZIBNRJPBOBX-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C=N[C@@H](C)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=NC(C)C1=CC=CC=C1

Origin of Product

United States

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